(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO3/c1-13(2)16-9-7-10-17(14(3)4)19(16)23-12-15-8-5-6-11-18(15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFMTHWDXHLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC=C2C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584805 | |
| Record name | (2-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-64-4 | |
| Record name | B-[2-[[2,6-Bis(1-methylethyl)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary and most effective method for synthesizing (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid involves a Suzuki-Miyaura cross-coupling reaction. This method couples a boronic acid derivative with a halogenated phenol under palladium catalysis.
- Reactants : A boronic acid (or boronate ester) and a 2,6-dihalogenated phenol derivative.
- Catalyst : Palladium-based catalysts, such as SiliaCat-DPP-Pd, are preferred for their high activity and recyclability.
- Solvents : Green solvents like aqueous methanol or water-methanol mixtures are employed to enhance environmental safety.
- Base : Potassium carbonate is commonly used to facilitate the transmetalation step.
- Temperature : Mild to moderate temperatures (25–100 °C) optimize yield and minimize side reactions.
- Reaction Time : Short reaction times are achievable, especially in continuous flow systems.
This method achieves high yields (approximately 80–85%) of the desired product with excellent selectivity at the sterically hindered ortho positions of the phenol ring. The catalyst remains active post-reaction, allowing reuse and cost efficiency.
Continuous Flow Chemistry Adaptation
To improve scalability and reproducibility, the Suzuki-Miyaura reaction has been adapted to continuous flow reactors. This approach offers:
- Enhanced control over reaction parameters (temperature, flow rate).
- Higher conversion rates (up to 100% under optimized conditions).
- Reduced reaction times.
- Improved safety and environmental profile due to better heat and mass transfer.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | SiliaCat-DPP-Pd (palladium catalyst) | Recyclable, high activity |
| Solvent | Aqueous methanol (MeOH/H2O) | Green solvent system |
| Base | Potassium carbonate (K2CO3) | Facilitates transmetalation |
| Temperature | 25–100 °C | Optimal range for yield and selectivity |
| Reaction Time | Minutes to a few hours | Shorter in continuous flow |
| Boronic Acid Source | Phenyl boronic acid or substituted boronic acid | Commercially available or synthesized via lithiation and boronation |
| Halogenated Phenol | 2,6-diiodophenol, 2,6-dibromophenol, or 2,6-dichlorophenol | Iodides preferred for higher reactivity |
Synthetic Route Summary
- Preparation of Boronic Acid or Boronate Ester : Starting from aryl halides, lithiation followed by reaction with trialkyl borates and hydrolysis yields the boronic acid.
- Suzuki-Miyaura Coupling : The boronic acid reacts with 2,6-dihalogenated phenol in the presence of palladium catalyst and base in aqueous methanol.
- Isolation and Purification : The product is isolated by standard workup procedures, including extraction and recrystallization, to achieve high purity (>97%).
Research Findings and Optimization Insights
- The steric bulk of the 2,6-diisopropyl groups reduces undesired side reactions such as dimerization or polymerization.
- The palladium catalyst SiliaCat-DPP-Pd shows excellent activity even at sterically hindered positions, enabling efficient coupling.
- Use of green solvents and mild conditions aligns with sustainable chemistry principles.
- Continuous flow systems enhance yield and reproducibility, making the process industrially viable.
- The reaction tolerates various substituents on the boronic acid, allowing structural diversification.
Data Table: Representative Yields and Conditions from Literature
| Entry | Boronic Acid Derivative | Halogenated Phenol | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Phenyl boronic acid | 2,6-diiodophenol | SiliaCat-DPP-Pd | MeOH/H2O (aq.) | 80 | 85 | Batch reaction |
| 2 | 2,6-Diisopropylphenyl boronic acid | 2,6-diiodophenol | SiliaCat-DPP-Pd | MeOH/H2O (aq.) | 75 | 80 | Continuous flow, high conversion |
| 3 | Phenyl boronic acid | 2,6-dibromophenol | Pd(PPh3)4 | THF | 90 | 70 | Conventional Suzuki coupling |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key intermediate in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures. The bulky 2,6-diisopropylphenoxy group enhances stability and modulates reactivity by reducing undesired protodeboronation.
Key Findings:
- Catalytic Systems : PdCl₂(dppf) with tertiary amines (e.g., Et₃N) achieves efficient coupling at low catalyst loadings (0.5–2 mol%) .
- Substrate Compatibility : Tolerates electron-withdrawing groups (e.g., NO₂, CN) and heteroaryl halides (Table 1) .
- Reaction Conditions : Typically conducted at 35–120°C in THF or dioxane, with yields exceeding 85% .
Table 1: Representative Suzuki-Miyaura Reactions
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | PdCl₂(dppf)/Et₃N | 80 | 92 | |
| 2-Chloropyridine | Pd(OAc)₂/XPhos | 100 | 88 | |
| 3-Nitroiodobenzene | Ni(COD)₂/ICy·HCl | 25 | 84 |
Key Findings:
- Catalyst : Pd(OAc)₂ with bis(2-di-tert-butylphosphinophenyl)ether achieves borylation of aryl bromides at 120°C .
- Base Effects : Lipophilic bases (e.g., potassium 2-ethylhexanoate) suppress inhibitory acetate interactions, enabling reactions at 25°C .
- Functional Group Tolerance : Compatible with ketones, amines, and trifluoromethyl groups .
Equation :
Oxidative Stability
The boronic acid moiety exhibits moderate stability under oxidative conditions. Hydrogen peroxide (H₂O₂) induces oxidation to phenolic derivatives, with a second-order rate constant of at pH 7.4 .
Stability Enhancements:
- Intramolecular H-bonding : The phenoxy-methyl group stabilizes the boronic acid via weak O–H···O interactions, reducing hydrolysis rates .
- Anhydride Formation : Under anhydrous conditions, the compound forms cyclic trimeric anhydrides, as confirmed by .
Functionalization via Protodeboronation
The steric bulk of the 2,6-diisopropylphenoxy group minimizes protodeboronation under acidic conditions (e.g., H₂SO₄/THF), allowing selective functionalization at the boron center .
Comparative Reactivity
The compound’s reactivity differs markedly from less hindered analogs:
Table 2: Reactivity Comparison with o-Tolylboronic Acid
| Property | (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid | o-Tolylboronic acid |
|---|---|---|
| Suzuki-Miyaura Yield (%) | 92 | 78 |
| Oxidative Half-life (pH 7.4) | 48 h | 12 h |
| Protodeboronation Rate (k, s⁻¹) |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Applications
Boronic acids are recognized for their potential in developing anticancer therapies. The compound (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid can act as a prodrug that releases biologically active agents under specific conditions, such as hypoxia in tumor microenvironments. This selective activation enhances the therapeutic efficacy while minimizing systemic toxicity .
Case Study: Photoactivation of Boronic Acid Prodrugs
A study demonstrated that boronic acid derivatives can be photoactivated to release cytotoxic agents selectively in cancer cells. This method leverages the unique properties of boronic acids to respond to reactive oxygen species (ROS), which are prevalent in tumor environments .
1.2 Enzyme Inhibition
Boronic acids are known to inhibit proteasomes and various enzymes, making them valuable in drug design. The introduction of the diisopropylphenoxy group enhances the selectivity and binding affinity of the compound to target enzymes, which is crucial for developing effective inhibitors against diseases like multiple myeloma .
Material Science
2.1 Smart Materials Development
The compound's ability to form reversible covalent bonds with diols allows it to be used in creating stimuli-responsive materials. These materials can change their properties in response to environmental triggers such as pH or temperature, making them suitable for applications in drug delivery systems and biosensors .
Data Table: Properties of Smart Materials Using Boronic Acids
| Property | Description |
|---|---|
| Responsiveness | pH-sensitive, ROS-responsive |
| Applications | Drug delivery, biosensing |
| Mechanism | Reversible covalent bond formation |
Analytical Chemistry
3.1 Sensing Applications
Boronic acids are effective in designing chemosensors for detecting sugars and other diol-containing compounds. The interaction between boronic acids and cis-diols leads to the formation of stable complexes, which can be quantified electrochemically or optically .
Case Study: Detection of Glucose
Research has shown that boronic acid derivatives can be employed as glucose sensors due to their selective binding with glucose molecules through boronate ester formation. This property is exploited in developing non-invasive glucose monitoring devices for diabetic patients.
Synthesis and Reactivity
4.1 Synthetic Routes
The synthesis of this compound typically involves several well-established methods such as Suzuki-Miyaura cross-coupling reactions. These methods allow for the efficient incorporation of the diisopropylphenoxy group into the boronic acid structure, enhancing its functional properties .
Data Table: Synthesis Methods for Boronic Acids
| Method | Description |
|---|---|
| Suzuki-Miyaura Reaction | Cross-coupling reaction forming C-C bonds |
| Hydrolysis | Conversion of boronate esters to boronic acids |
| Electrophilic Boronation | Trapping phenylmetal intermediates |
Mechanism of Action
The mechanism of action of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid primarily involves its ability to form stable complexes with transition metals, such as palladium, during catalytic reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . Additionally, its interaction with enzymes involves the formation of reversible covalent bonds with active site residues, leading to enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of boronic acids are heavily influenced by their substituents and substitution patterns. Below is a detailed comparison of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid with structurally related compounds:
Positional Isomer: (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic Acid
- Structural Difference : The boronic acid group is para-substituted (position 4) on the phenyl ring instead of ortho (position 2).
- Applications: Both isomers are used in catalysis, but the ortho isomer’s steric bulk may favor selective reactions in complex molecular environments .
- Data: Property Ortho Isomer (CAS 1072951-64-4) Para Isomer (CAS 1072951-63-3) Molecular Weight 312.21 g/mol 312.21 g/mol Purity Not specified 95% Steric Hindrance High (ortho substitution) Moderate (para substitution)
Steric Effects: [(2,6-Dimethylphenyl)methyl]boronic Acid
- Structural Difference: Contains methyl groups instead of isopropyl groups on the phenoxy moiety.
- Electronic Effects: Methyl groups are weaker electron donors compared to isopropyl groups, altering the electronic environment of the boronic acid .
- Data: Compound Steric Bulk Reactivity in Cross-Coupling this compound High Moderate (selective) [(2,6-Dimethylphenyl)methyl]boronic acid Low High (less selective)
Electron-Donating Substituents: (2,6-Bis((dimethylamino)methyl)phenyl)boronic Acid
- Structural Difference: Features dimethylamino (-N(CH₃)₂) groups instead of isopropylphenoxy substituents.
- Impact: Electronic Effects: The dimethylamino group is a strong electron donor, increasing the electron density of the boronic acid and altering its Lewis acidity. Applications: Enhanced binding affinity in biochemical interactions (e.g., protease inhibition) compared to the target compound .
Halogenated Analogues: (4-Bromo-2,6-dimethylphenyl)boronic Acid
- Structural Difference: Incorporates a bromine atom and methyl groups instead of isopropylphenoxy substituents.
- Steric Effects: Methyl groups provide less steric hindrance than isopropyl groups, favoring faster reaction kinetics .
Amino-Functionalized Analogues: (2-((Dimethylamino)methyl)phenyl)boronic Acid
- Structural Difference: Substitutes the diisopropylphenoxy group with a dimethylamino-methyl moiety.
- Impact: Solubility: The amino group improves aqueous solubility, broadening its utility in biological assays. Reactivity: The electron-donating amino group may reduce oxidative stability compared to the target compound .
Fluorinated Analogues: 2-Fluorophenylboronic Acid and 2,6-Difluorophenylboronic Acid
- Structural Difference: Fluorine atoms replace isopropylphenoxy groups.
- Impact :
- Lewis Acidity : Fluorine’s electronegativity increases the boronic acid’s Lewis acidity, enhancing catalytic activity in dehydration reactions.
- Applications : Fluorinated analogues are preferred in protodeboronation studies and asymmetric catalysis .
Biological Activity
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of boronic acids known for their applications in cancer therapy, antimicrobial treatments, and potential antiviral activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Boronic acids, including this compound, exhibit their biological effects primarily through interactions with various biological molecules. The key mechanisms include:
- Proteasome Inhibition : Similar to other boronic acid derivatives like bortezomib, this compound can inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells. Studies indicate that it induces cell cycle arrest at the G2/M phase in multiple myeloma cell lines .
- Antimicrobial Activity : Boronic acids have shown significant antibacterial and antifungal properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria .
- Antiviral Properties : Some studies suggest that boronic acids can interfere with viral replication processes. For instance, certain derivatives have been shown to inhibit HIV-1 protease with high affinity, indicating potential as antiviral agents .
Anticancer Activity
A study evaluated the cytotoxic effects of several boronic acid derivatives on prostate cancer cells. The results indicated that this compound significantly reduced cell viability while sparing healthy cells. Specifically:
- At a concentration of 5 µM, the compound decreased cancer cell viability to approximately 33%, while healthy cell viability remained at about 95% .
Antimicrobial Efficacy
The antimicrobial activity of this compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones ranging from 7 to 13 mm against these microorganisms, highlighting its potential as an antimicrobial agent .
Antiviral Activity
Research has shown that certain boronic acid derivatives can act as competitive inhibitors of HIV-1 protease. The binding affinity of these compounds was significantly higher than existing treatments like darunavir, suggesting a promising avenue for developing new antiviral therapies .
Case Studies
- Multiple Myeloma Treatment : A clinical study explored the use of boronic acid derivatives in patients with multiple myeloma. The results indicated a marked improvement in patient outcomes when treated with compounds similar to this compound .
- Inhibition of Biofilm Formation : Another study focused on the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. The findings revealed that the compound effectively reduced biofilm density, which is crucial for treating chronic infections .
Q & A
Q. What are the established synthetic routes for (2-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura coupling or aryl halide borylation. Key steps include:
- Borylation : Transition metal-catalyzed C-H activation of aromatic precursors, optimized using palladium or rhodium catalysts under inert atmospheres .
- Coupling : Reaction of boronic esters with halogenated intermediates (e.g., bromides) in the presence of bases like Na₂CO₃ and ligands (e.g., SPhos) to enhance regioselectivity . Yield improvements (>70%) are achieved by controlling temperature (80–100°C), solvent polarity (THF/toluene mixtures), and stoichiometric ratios (1:1.2 boronic acid:halide) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this boronic acid?
- NMR : ¹¹B NMR confirms boronic acid formation (δ ~30 ppm for trigonal planar geometry), while ¹H/¹³C NMR resolves steric effects from the 2,6-diisopropylphenoxy group .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to analyze bond lengths (B-O ~1.36 Å) and dihedral angles, critical for understanding steric hindrance .
- LC-MS/MS : Validates purity (>98%) and detects trace impurities (e.g., residual phenylboronic acids) at <1 ppm via multiple reaction monitoring (MRM) .
Advanced Research Questions
Q. How does steric bulk from the 2,6-diisopropylphenoxy group influence dynamic covalent binding with diols or glycoproteins?
The bulky substituent reduces binding entropy, enhancing selectivity for cis-diols (e.g., saccharides) by restricting conformational flexibility. In glycoprotein analysis, this boronic acid derivatizes oligosaccharides via pH-dependent (pH 8–9) boronate ester formation, shifting electrophoretic mobility for improved resolution . Computational modeling (DFT) predicts a 2.5-fold higher affinity for mannose over glucose due to steric complementarity .
Q. What methodological challenges arise in quantifying trace impurities of this compound, and how are they addressed?
Impurities like residual phenylboronic acids require LC-MS/MS with:
- Column : C18 (2.6 μm particle size) for baseline separation.
- Ionization : ESI⁻ mode (m/z 150–400 range) enhances boronic acid detection.
- Validation : Limits of detection (LOD < 0.1 ppm) are achieved via spike-recovery experiments (90–110% accuracy) and robustness testing across pH (2–10) and temperature (20–40°C) gradients .
Q. How can photoisomerization strategies modulate its binding affinity in dynamic covalent hydrogels?
Azobenzene-boronic acid conjugates enable reversible binding via E↔Z isomerism. Irradiation with visible light (λ = 450 nm) shifts the equilibrium, increasing diol binding constants (Ka) by >20-fold. For hydrogels, incorporating this compound into PEG networks allows stiffness tuning (G’ from 1 kPa to 10 kPa) via wavelength-specific crosslinking .
Q. What synthetic strategies mitigate boroxin formation during purification?
Boroxin artifacts form via dehydration at elevated temperatures. Mitigation includes:
Q. How do contradictory data in Suzuki coupling efficiency arise, and how are they resolved?
Discrepancies in coupling yields (e.g., 50% vs. 80%) stem from:
Q. What computational approaches predict its ADME properties for bioactive conjugate design?
SwissADME predicts:
- LogP : ~3.2 (moderate lipophilicity).
- H-bond donors : 2 (boronic acid and phenolic OH).
- Metabolic stability : Susceptibility to CYP3A4 oxidation, mitigated by substituting the isopropyl groups with CF₃ . Docking studies (AutoDock Vina) prioritize targets like β-lactamase (binding energy −9.2 kcal/mol) for antibiotic adjuvants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
